The compound 2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic molecule notable for its potential pharmaceutical applications. Its structure features a combination of a benzodiazole core and unique heterocyclic components, which may confer distinctive biological properties. This compound is classified primarily within medicinal chemistry, particularly in the context of drug development targeting various diseases.
Information regarding this compound is derived from various scientific literature and databases, including PubChem and other chemical repositories that focus on organic compounds and their biological activities. The synthesis and applications of similar compounds have been documented, providing insights into their potential uses in medicinal chemistry.
This compound falls under the category of heterocyclic compounds, specifically those containing benzodiazole and pyridine derivatives. Its classification is significant due to the biological activities often associated with such structures, making it a candidate for further pharmacological studies.
The synthesis of 2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps. Common synthetic routes include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high purity and yield. Techniques like chromatography may be employed to purify intermediates and final products.
The molecular formula for this compound is C_{19}H_{24}FN_{3}O. The structure consists of a benzodiazole ring fused with an octahydropyrrolo moiety and a fluoropyridine substituent.
CC(C)N1C(=O)C2=C(N=C(C(=C2)C(=O)N1)C=C(C)C)C=C(C)F.The compound is expected to undergo various chemical reactions typical for heterocycles, including:
The reactions may require specific catalysts or conditions to promote desired transformations while minimizing side reactions. For example, palladium-catalyzed coupling reactions are commonly used in synthesizing similar compounds.
The mechanism of action for 2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole likely involves interactions with specific molecular targets such as enzymes or receptors related to cell signaling pathways.
Empirical studies would be necessary to elucidate specific pathways affected by this compound, including potential inhibition or activation of target proteins involved in cellular processes relevant to disease mechanisms.
The compound may exhibit properties typical of benzodiazoles and pyridine derivatives, such as:
The primary applications of 2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole lie in medicinal chemistry:
Research continues into its biological activities and mechanisms of action, paving the way for future therapeutic applications.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5